4-Bromo-3-chloro-5-nitro-1H-indazole
CAS No.: 1000344-02-4
Cat. No.: VC8187216
Molecular Formula: C7H3BrClN3O2
Molecular Weight: 276.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000344-02-4 |
|---|---|
| Molecular Formula | C7H3BrClN3O2 |
| Molecular Weight | 276.47 g/mol |
| IUPAC Name | 4-bromo-3-chloro-5-nitro-2H-indazole |
| Standard InChI | InChI=1S/C7H3BrClN3O2/c8-6-4(12(13)14)2-1-3-5(6)7(9)11-10-3/h1-2H,(H,10,11) |
| Standard InChI Key | LBOWDHGAWUAIAB-UHFFFAOYSA-N |
| SMILES | C1=CC2=NNC(=C2C(=C1[N+](=O)[O-])Br)Cl |
| Canonical SMILES | C1=CC2=NNC(=C2C(=C1[N+](=O)[O-])Br)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-bromo-3-chloro-5-nitro-1H-indazole is C₇H₃BrClN₃O₂, with a molecular weight of 276.47 g/mol. The indazole scaffold consists of a benzene ring fused to a pyrazole ring, with substituents strategically positioned to influence electronic distribution and steric interactions. The SMILES notation for this compound is C1=CC2=NNC(=C2C(=C1N+[O-])Br)Cl, reflecting the bromine, chlorine, and nitro groups at positions 4, 3, and 5, respectively.
Electronic and Steric Effects
The electron-withdrawing nitro group at position 5 deactivates the aromatic ring, directing electrophilic substitution to the meta position. Conversely, the bromine and chlorine atoms, while also electron-withdrawing, create steric hindrance that influences reactivity in cross-coupling reactions. This interplay between electronic and steric effects makes the compound a valuable substrate for synthesizing complex heterocycles.
Synthetic Methodologies
Bromination of 5-Nitro-1H-indazole
A patented synthesis route involves the bromination of 5-nitro-1H-indazole under controlled conditions . The process begins by dissolving 5-nitro-1H-indazole in dimethylformamide (DMF) under nitrogen atmosphere, followed by cooling to -5°C. Bromine is added dropwise, maintaining the temperature below -4°C to minimize side reactions. After completion, the reaction mixture is warmed to 35–40°C and stirred for 11 hours, achieving a conversion rate exceeding 99.8% .
Key Reaction Parameters
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Temperature Control: Precise cooling (-4°C to -5°C) during bromine addition prevents decomposition and ensures regioselectivity.
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Solvent Choice: DMF acts as both a solvent and a weak base, stabilizing intermediates and facilitating bromide ion displacement.
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Workup Procedure: Quenching with soft water and subsequent recrystallization from ethanol yields the pure product with >98% HPLC purity .
Physicochemical Properties
Solubility and Stability
4-Bromo-3-chloro-5-nitro-1H-indazole exhibits limited solubility in polar solvents like water but dissolves readily in DMF, dimethyl sulfoxide (DMSO), and dichloromethane. Stability studies indicate decomposition above 150°C, with the nitro group contributing to thermal instability. Storage at -20°C under inert atmosphere is recommended for long-term preservation.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1530 cm⁻¹ (N=O asymmetric stretch) and 1345 cm⁻¹ (N=O symmetric stretch) confirm the nitro group.
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows a singlet at δ 8.21 ppm for the aromatic proton adjacent to the nitro group, while ¹³C NMR reveals a quaternary carbon at δ 148.2 ppm for the bromine-substituted position.
Applications in Medicinal Chemistry
Kinase Inhibition
Indazole derivatives are recognized for their ability to inhibit kinases involved in cancer progression. The bromine and chlorine substituents in 4-bromo-3-chloro-5-nitro-1H-indazole enhance binding affinity to ATP pockets in kinases such as PI3Kδ and FGFR1. For example, analogues of this compound have demonstrated IC₅₀ values in the nanomolar range against PI3Kδ, making them candidates for respiratory disease therapeutics.
Antitumor Activity
Structural modifications at the 3- and 4-positions have yielded compounds with potent antitumor effects. In vitro studies on colon cancer (HCT-116) and melanoma (SK-MEL-28) cell lines revealed GI₅₀ values between 0.041 μM and 33.6 μM, highlighting the role of halogen substituents in enhancing cytotoxicity.
Comparative Analysis with Related Indazoles
4-Bromo-5-nitro-1H-indazole (CAS 1190315-72-0)
This analogue lacks the chlorine atom at position 3, resulting in reduced molecular weight (242.03 g/mol) and altered reactivity. The absence of chlorine decreases steric hindrance, facilitating nucleophilic aromatic substitution at position 3.
3-Chloro-5-nitro-1H-indazole
Future Research Directions
Development of Selective Kinase Inhibitors
The compound’s scaffold offers a platform for designing isoform-selective kinase inhibitors. Introducing sulfonamide or carboxamide groups at position 1 could enhance selectivity for PI3Kδ over related isoforms like PI3Kγ.
Green Chemistry Approaches
Current synthesis methods rely on DMF, a solvent with environmental concerns. Future work could explore aqueous micellar catalysis or ionic liquids to improve sustainability while maintaining high yields .
In Vivo Pharmacokinetic Studies
While in vitro data are promising, systematic studies on bioavailability, metabolism, and toxicity in animal models are needed. Radiolabeling the compound with ¹¹C or ¹⁸F could enable PET imaging to track distribution in real-time.
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